2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound featuring a unique combination of thiadiazole and indole moieties. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of the thiadiazole ring is known for its biological activity, while the indole structure is prevalent in many bioactive compounds.
This compound falls under the category of heterocyclic compounds, specifically thiadiazole derivatives. Heterocyclic compounds are characterized by their cyclic structure containing atoms of at least two different elements, with thiadiazoles being five-membered rings containing sulfur and nitrogen.
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves several steps:
The use of green chemistry principles has been explored in these syntheses to enhance yields and reduce environmental impact .
The molecular structure of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone includes:
The compound features specific functional groups that contribute to its reactivity and biological activity:
The chemical reactions involving 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone can include:
These reactions are significant in modifying the compound for enhanced biological activity or creating derivatives with improved properties .
The mechanism of action for 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone involves interaction with specific biological targets:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to characterize these properties accurately .
The applications of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone are primarily in medicinal chemistry:
Continued research into this compound could lead to novel therapeutic agents with enhanced efficacy against resistant cancer types .
The molecular architecture of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone exemplifies a strategic fusion of two privileged pharmacophores in drug discovery: the 1,3,4-thiadiazole ring and the indoline scaffold. This hybrid compound features a thioether linker connecting the 5-amino-1,3,4-thiadiazole unit to a carbonyl-bearing indoline fragment, enabling synergistic interactions with biological targets. The structural design leverages the complementary electronic and spatial properties of both moieties—where the electron-deficient thiadiazole enhances membrane permeability and the planar indoline facilitates π-stacking with biomolecular targets. Such molecular hybridization capitalizes on established structure-activity principles observed in FDA-approved drugs like the thiadiazole-containing acetazolamide and indoline-derived sumatriptan, positioning this compound as a promising candidate for oncology, antimicrobial therapy, and enzyme modulation [2] [8].
The 1,3,4-thiadiazole nucleus is a sulfur- and nitrogen-rich heterocycle renowned for its broad-spectrum bioactivity. Its mesoionic character enables efficient penetration of lipid bilayers, while the presence of low-lying C-S σ* orbitals creates regions of low electron density ("σ-holes") that facilitate strong interactions with biological targets [2]. Clinically, this scaffold features prominently in diuretics (acetazolamide), antimicrobials (sulfamethizole), and anticancer agents (litronesib). The 5-amino substitution in particular enhances hydrogen-bonding capacity, as evidenced by α-glucosidase inhibitors with IC50 values of 19.03–50.03 μM, rivaling the standard drug acarbose [1].
Conversely, the indoline system—a partially saturated indole variant—provides a rigid bicyclic framework with an amphiphilic character. The pyrrolidine ring’s basic nitrogen supports protonation-dependent ionic interactions, while the fused benzene ring enables hydrophobic and π-π stacking. Indoline derivatives exhibit target promiscuity, evidenced by drugs like the antiviral delavirdine and the anti-inflammatory indomethacin. When hybridized with thiadiazole, these moieties create molecules with enhanced target affinity, as demonstrated by honokiol-thiadiazole conjugates (e.g., compound 8a) showing IC50 values of 1.62–4.61 μM across seven cancer cell lines [2] [7] [8].
Table 1: Comparative Pharmacological Properties of Thiadiazole and Indoline Moieties
Structural Feature | Key Physicochemical Properties | Exemplary Bioactivities | Target Interactions |
---|---|---|---|
1,3,4-Thiadiazole | Mesoionic character, Low-lying C-S σ* orbitals, Moderate log P | α-Glucosidase inhibition (IC50 19.03–50.03 μM), Anticancer (litronesib), Antibacterial (sulfamethizole) | Hydrogen bonding via N2/N4, Van der Waals at C5 substituents, σ-hole interactions |
Indoline | Planar aromatic system, Amphiphilic character, pKa ~5.5 (tertiary nitrogen) | COX inhibition (indomethacin), Serotonin agonism (sumatriptan), Kinase modulation (sunitinib) | π-π stacking, Cation-π interactions, Hydrogen bonding via carbonyl groups |
Hybrid Scaffold | Balanced log P (2–4), Enhanced polar surface area | Multitarget inhibition, Synergistic cytotoxicity (e.g., honokiol hybrids IC50 1.62–10.21 μM) | Cooperative binding across both domains, Linker-dependent conformational constraint |
The bioisosteric equivalence between 1,3,4-thiadiazole and pyrimidine/pyridazine underpins the pharmacological relevance of this hybridization strategy. Thiadiazole serves as a disulfur bioisostere of pyrimidine, mimicking its electronic distribution and geometry while offering superior metabolic stability and membrane permeability. This substitution conserves hydrogen-bonding patterns critical for enzyme inhibition, as demonstrated by thiadiazole-based kinase inhibitors that occupy ATP-binding sites similarly to pyrimidine-containing drugs [2] [6]. The 5-amino group further enhances this mimicry by replicating the exocyclic amino function of cytosine/guanine nucleobases.
In the target compound, the thioether linker (–S–CH2–C=O–) provides conformational flexibility while maintaining electronic continuity between the thiadiazole and indoline domains. This design mirrors the carboxamide bridge in pyrimidine-thiophene conjugates (e.g., compound 5d), which exhibited potent carbonic anhydrase IX inhibition through optimized hydrogen-bond networks [3]. Density functional theory (DFT) studies confirm that such linkers reduce HOMO-LUMO energy gaps (ΔEH-L = 3.66–3.86 eV vs. 4.49 eV in precursors), enhancing charge transfer and polarizability for target engagement [3] [7].
Table 2: Bioisosteric Relationships Guiding Thiadiazole-Indole Hybrid Design
Bioisosteric Replacement | Structural Rationale | Pharmacological Advantage | Exemplary Hybrid Performance |
---|---|---|---|
Thiadiazole for pyrimidine | Conserved ring geometry, isoelectronic N/S pattern | Enhanced metabolic stability, Increased membrane permeation | α-Glucosidase inhibition comparable to acarbose (IC50 22.07 μM vs. 18.01 μM) [1] |
Thioether linker for amide | Similar bond angles, increased lipophilicity | Resistance to proteolysis, Improved tissue distribution | Pyrimidine-thiophene conjugates with ΔEH-L = 3.66 eV vs. 4.49 eV in precursors [3] |
Indoline for indole | Saturation reduces planarity but retains H-bond capacity | Mitigated genotoxicity, Tunable stereochemistry | Honokiol-thiadiazole hybrids with IC50 1.62 μM (A549) vs. 18.75–60.62 μM for oxadiazole analogs [2] |
The evolution of thiadiazole-indole hybrids spans three decades, marked by iterative refinements in synthetic methodologies and target selection. Early efforts (1990s–2000s) focused on simple S-linked conjugates as antimicrobials, leveraging the known activity of both fragments. The 2010s witnessed strategic advances with the incorporation of carboxamide bridges and glycoconjugation, exemplified by pyrimidine-thiadiazole hybrids showing dual α-glucosidase/carbonic anhydrase inhibition [3] [9]. Concurrently, honokiol-thiadiazole hybrids emerged as potent antiproliferatives, with compound 8a exhibiting 10-fold greater potency (IC50 1.62 μM) than the parent natural product against lung cancer cells [2].
The 2020s ushered in computationally guided designs, including the target compound 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone. Molecular docking studies now routinely inform linker optimization, as seen in indole-oxadiazole α-glucosidase inhibitors where electron-withdrawing substituents boosted activity 15-fold over unsubstituted analogs [7]. Glycoconjugation strategies further expanded therapeutic reach, with sugar-modified thiadiazoles showing enhanced solubility and tumor targeting—e.g., thioglucose derivatives inhibiting cancer-associated carbonic anhydrase isoforms with Ki < 10 nM [9].
Table 3: Milestones in Thiadiazole-Indole Hybrid Development
Time Period | Synthetic Strategy | Key Structural Innovations | Therapeutic Applications |
---|---|---|---|
1990s–2000s | Direct C/S linkage | Minimal linker systems, Halogen substitutions | Antimicrobial, Antifungal agents |
2010–2019 | Carboxamide bridges, Honokiol conjugation | Ether/amide spacers, Natural product integration | Anticancer (e.g., honokiol hybrids IC50 1.62–10.21 μM), Antidiabetic (α-glucosidase inhibition) |
2020–Present | Glycoconjugation, Computational design | Sugar appendages, Docking-optimized linkers | Targeted oncology (carbonic anhydrase IX inhibitors), Multitarget kinase modulation |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5